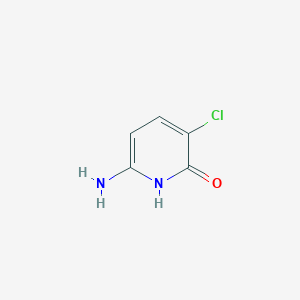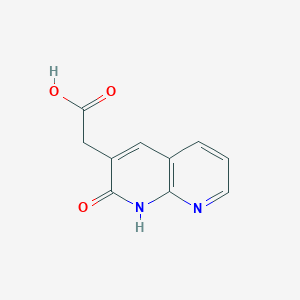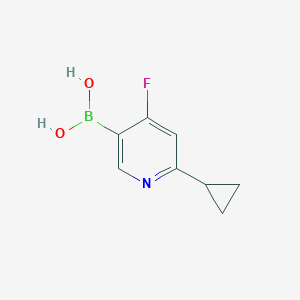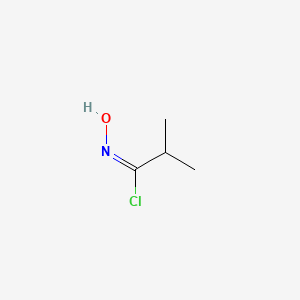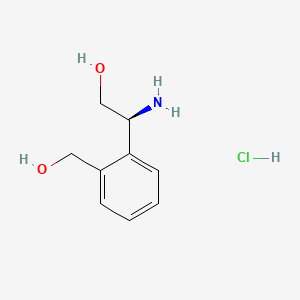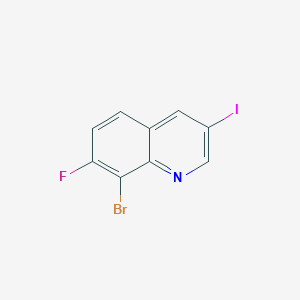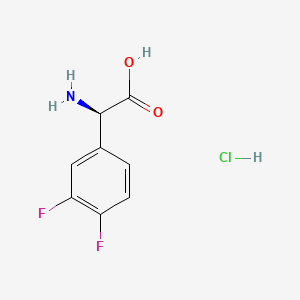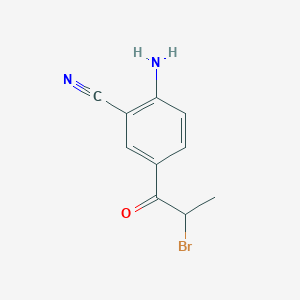
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of amino and cyano groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
4-Amino-2-aryl-3-cyano-1,2-dihydropyrimido-benzimidazoles: These compounds have similar functional groups but differ in their core structure.
4-Cyano Pyrazole Derivatives: These compounds share the cyano group but have different ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
2-amino-5-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)7-2-3-9(13)8(4-7)5-12/h2-4,6H,13H2,1H3 |
InChI-Schlüssel |
WOFUHJPCFABALI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


